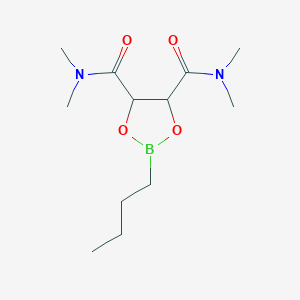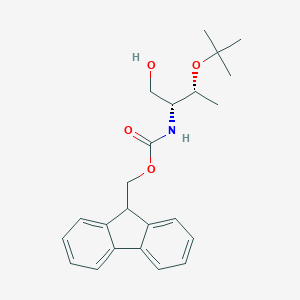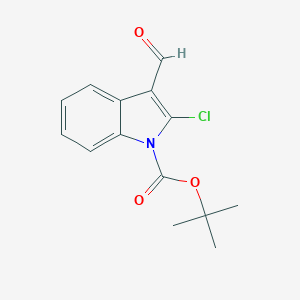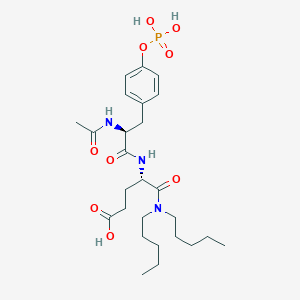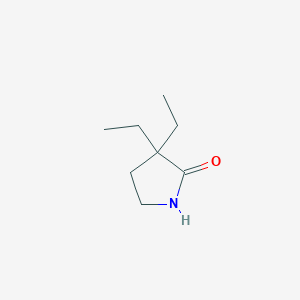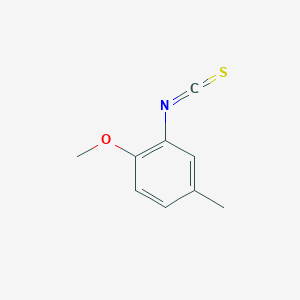
2-Methoxy-5-methylphenyl isothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-5-methylphenyl isothiocyanate is an organic compound with the molecular formula C₉H₉NOS and a molecular weight of 179.24 g/mol . It is a clear yellow liquid that is sensitive to moisture . This compound is part of the isothiocyanate family, which is known for its diverse applications in organic synthesis and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxy-5-methylphenyl isothiocyanate can be synthesized through several methods. One common method involves the reaction of 2-methoxy-5-methylphenylamine with thiophosgene (CSCl₂) in the presence of a base such as pyridine . The reaction proceeds as follows:
2-Methoxy-5-methylphenylamine+Thiophosgene→2-Methoxy-5-methylphenyl isothiocyanate+HCl
Another method involves the reaction of 2-methoxy-5-methylphenylamine with carbon disulfide (CS₂) and an oxidizing agent such as hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl) . The reaction proceeds as follows:
2-Methoxy-5-methylphenylamine+CS2+H2O2→2-Methoxy-5-methylphenyl isothiocyanate+H2O
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above methods. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-methylphenyl isothiocyanate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.
Addition Reactions: It can undergo addition reactions with compounds containing active hydrogen atoms, such as water and alcohols.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Organic solvents such as dichloromethane, toluene, and acetonitrile
Catalysts: Bases such as pyridine, triethylamine, and sodium hydroxide
Major Products Formed
Thioureas: Formed by reaction with amines
Carbamates: Formed by reaction with alcohols
Dithiocarbamates: Formed by reaction with thiols
Scientific Research Applications
2-Methoxy-5-methylphenyl isothiocyanate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methoxy-5-methylphenyl isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group (N=C=S) is highly electrophilic and can react with nucleophilic sites in biomolecules, such as the amino groups in proteins. This reactivity allows it to modify proteins and enzymes, leading to changes in their activity and function .
Comparison with Similar Compounds
2-Methoxy-5-methylphenyl isothiocyanate can be compared with other similar compounds, such as:
Phenyl isothiocyanate: Lacks the methoxy and methyl substituents, making it less reactive in certain reactions.
2-Methoxyphenyl isothiocyanate: Lacks the methyl group, which can affect its reactivity and selectivity in reactions.
5-Methylphenyl isothiocyanate: Lacks the methoxy group, which can influence its solubility and reactivity.
The presence of both methoxy and methyl groups in this compound makes it unique in terms of its reactivity and selectivity in various chemical reactions .
Properties
IUPAC Name |
2-isothiocyanato-1-methoxy-4-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c1-7-3-4-9(11-2)8(5-7)10-6-12/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKFAZDMLSXWKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N=C=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345068 |
Source


|
| Record name | 2-Methoxy-5-methylphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190774-56-2 |
Source


|
| Record name | 2-Methoxy-5-methylphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methoxy-5-methylphenyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
